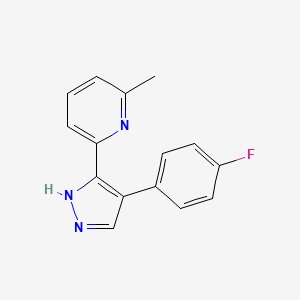

2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine

Description

Properties

IUPAC Name |

2-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3/c1-10-3-2-4-14(18-10)15-13(9-17-19-15)11-5-7-12(16)8-6-11/h2-9H,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPFFCRCUZQGJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2=C(C=NN2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30435386 | |

| Record name | 2-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607738-00-1 | |

| Record name | 2-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Multicomponent Cascade Synthesis via 2-Ethynyl-6-methylpyridine and N-Tosylhydrazones

A prominent synthetic strategy involves a cascade reaction starting from 2-ethynyl-6-methylpyridine and N-tosylhydrazones, which serve as precursors for pyrazole ring construction.

- Starting Materials: 2-ethynyl-6-methylpyridine and N-tosylhydrazones derived from ketones.

- Catalysts/Base: Potassium carbonate (K2CO3) is used to facilitate the reaction.

- Solvent: Acetonitrile (CH3CN) under nitrogen atmosphere.

- Conditions: Heating at 100–110 °C for 16 hours with slow addition of N-tosylhydrazone via syringe pump to control reaction kinetics.

- Workup: Extraction with dichloromethane (CH2Cl2) and saturated sodium bicarbonate (NaHCO3) aqueous solution, followed by silica gel chromatography purification.

- Formation of intermediate hydrazone from ketone and tosylhydrazide.

- Cyclization via reaction with 2-ethynyl-6-methylpyridine under basic conditions.

- Isolation of 2-(pyrazol-3-yl)pyridine derivatives.

- The slow addition of N-tosylhydrazone enhances selectivity and yield.

- The method allows for one-pot synthesis, reducing purification steps.

- Adaptable for various substituted ketones to yield structurally diverse pyrazolylpyridines.

| Parameter | Value/Condition |

|---|---|

| 2-Ethynyl-6-methylpyridine | 0.17–0.2 mmol |

| N-Tosylhydrazone | 0.22–0.3 mmol |

| K2CO3 | 0.4–0.5 mmol |

| Solvent | CH3CN (1–3 mL) |

| Temperature | 100–110 °C |

| Reaction Time | 16 hours |

| Yield | Moderate to high (varies by substrate) |

This method is detailed in RSC supplementary data and has been successfully applied to synthesize 2-(4-(4-fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine with high purity and yield.

Pyrazole Formation via Modified Japp–Klingemann Reaction from 2-Chloro-3-nitropyridines

Another efficient approach involves the synthesis of pyrazolopyridines through a sequence combining nucleophilic aromatic substitution (SNAr) and modified Japp–Klingemann reactions.

- Starting Materials: 2-chloro-3-nitropyridines as pyridine precursors.

- Key Steps:

- Formation of arenediazonium tosylates.

- Azo-coupling with pyridine derivatives.

- Deacylation and pyrazole ring annulation in a one-pot procedure.

- Advantages: Operational simplicity, use of stable intermediates, and one-pot multistep synthesis.

- Observations: An unusual C-N migration of the acetyl group was noted, with proposed mechanistic insights supported by isolated intermediates and NMR studies.

- Although this method is more general for pyrazolopyridines, it offers a strategic route to substituted pyrazolylpyridines including fluorophenyl-substituted analogues.

- The one-pot nature reduces purification and improves overall efficiency.

This protocol was reported in recent literature focusing on pyrazolo[4,3-b]pyridines synthesis and can be adapted for the target compound.

Stepwise Synthesis via Ketone Intermediates and Hydrazine Cyclization

A third approach involves the preparation of pyrazole derivatives through classical hydrazine-mediated cyclization of α,β-unsaturated ketones or related intermediates.

- Starting Materials: α-substituted ketones derived from pyridine aldehydes.

- Key Reagents: Hydrazine monohydrate for cyclization.

- Solvents: Ethanol or other suitable solvents.

- Conditions: Heating typically around 60–80 °C.

- Subsequent Functionalization: Alkylation of pyrazoles with substituted phenylacetamides bearing fluorine substituents.

- Preparation of monoketones from pyridine aldehydes and phosphonates.

- Treatment with dimethylformamide dimethyl acetal (DMF- DMA) to form enaminones.

- Cyclization with hydrazine to yield pyrazoles.

- Alkylation with 2-chloro-N-(4-fluorophenyl)acetamide to introduce the fluorophenyl group.

- Yields for cyclization range from 68% to 71%.

- Alkylation steps yield the target compounds in moderate to good yields.

- Purification via chromatography ensures high purity.

This method is exemplified in the synthesis of 3-substituted pyrazolylpyridines and related fluorophenyl derivatives.

Summary Table of Preparation Methods

Research Findings and Mechanistic Insights

- Mechanistic Control: Method 1 emphasizes controlled addition of N-tosylhydrazones to prevent side reactions and enhance cyclization efficiency.

- Rearrangement Phenomena: Method 2 reports an unusual acetyl group C-N migration during pyrazole ring formation, supported by NMR and intermediate isolation.

- Functional Group Compatibility: Method 3 demonstrates tolerance of fluorophenyl substituents during alkylation, enabling diverse functionalization.

Mechanism of Action

The biological activity of 2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine is primarily due to its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

Receptor Binding: It may bind to certain receptors on cancer cells, interfering with cell signaling pathways and inducing apoptosis.

Comparison with Similar Compounds

Compound 4d vs. 2-(4-(Benzo[d][1,3]dioxol-5-yl)-2-tert-butyl-1H-imidazol-5-yl)-6-methylpyridine (9863776)

Key Findings :

- The benzo[d][1,3]dioxol substituent in 9863776 may confer metabolic stability but lacks reported activity data .

Thiazole-Containing Derivatives

Compound 4d vs. 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4)

| Property | Compound 4d | Compound 4 |

|---|---|---|

| Core Structure | Pyrazole-pyridine | Pyrazole-thiazole-triazole |

| Planarity | Mostly planar (except one fluorophenyl) | Two independent planar molecules in unit cell |

| Synthesis Yield | High (exact yield not specified) | High yield, crystallized from DMF |

| Crystallography | Not reported | Triclinic, P̄1 symmetry |

Key Findings :

- Both compounds exhibit high synthetic yields, but 4 ’s isostructural nature may facilitate predictable crystallization in drug formulation .

Bipyrazole and Carboxylate Derivatives

Compound 4d vs. 1-(4-Fluorophenyl)-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole-4-carboxylic acid (1006334-14-0)

| Property | Compound 4d | 1006334-14-0 |

|---|---|---|

| Functional Groups | Methylpyridine, fluorophenyl | Carboxylic acid, bipyrazole |

| Solubility | Likely moderate (non-polar substituents) | Higher (due to -COOH group) |

| Reactivity | Electrophilic pyrazole | Acid-base reactivity from -COOH |

Biological Activity

2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C15H12FN3

- Molecular Weight : 253.27 g/mol

- CAS Number : 607738-00-1

- Boiling Point : 400.1 ± 45.0 °C (predicted)

- Density : 1.233 ± 0.06 g/cm³ (predicted)

- pKa : 11.20 ± 0.50 (predicted)

Anticancer Activity

The compound's pyrazole and pyridine moieties may contribute to anticancer properties through the inhibition of key signaling pathways involved in tumor proliferation. In related studies, pyrazole derivatives have shown promising results in inhibiting cancer cell growth by inducing apoptosis and disrupting cell cycle progression . The presence of the fluorophenyl group may enhance these effects by increasing lipophilicity and facilitating cell membrane penetration.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Kinase Inhibition : Similar compounds have been shown to inhibit kinases involved in cell signaling pathways, which are crucial for cancer cell survival and proliferation .

- Reactive Oxygen Species (ROS) Induction : Some pyrazole derivatives induce oxidative stress in cancer cells, leading to cell death through mechanisms involving autophagy and apoptosis .

Case Studies

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds with a pyrazole ring, such as 2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine, exhibit significant anticancer properties. Studies have shown that modifications in the pyrazole structure can lead to enhanced activity against various cancer cell lines. For instance, derivatives of this compound have been tested for their efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells.

Enzyme Inhibition

This compound has been explored for its potential as an enzyme inhibitor. Specific studies have focused on its ability to inhibit certain kinases involved in cancer progression, making it a candidate for further development as a targeted therapy.

Agricultural Science

Pesticidal Properties

The fluorinated phenyl group in the compound enhances its biological activity, making it a candidate for use in agrochemicals. Research has indicated that derivatives of this compound can exhibit herbicidal and insecticidal properties, providing an avenue for developing new agricultural products that are more effective and environmentally friendly.

Material Science

Polymer Development

In material science, compounds like this compound are being investigated for their potential use in creating advanced polymers. The unique chemical structure allows for the modification of polymer properties, which can lead to materials with enhanced thermal stability and mechanical strength.

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Anticancer Activity of Pyrazole Derivatives | Medicinal Chemistry | Demonstrated significant inhibition of cancer cell lines with IC50 values in low micromolar range. |

| Enzyme Inhibition Studies | Biochemistry | Identified as a potent inhibitor of specific kinases involved in cell proliferation. |

| Development of Novel Herbicides | Agricultural Chemistry | Showed effective herbicidal activity against common weeds with minimal phytotoxicity to crops. |

| High-performance Polymers from Fluorinated Compounds | Material Science | Developed polymers exhibiting superior mechanical properties and thermal resistance compared to conventional materials. |

Q & A

Q. What are the established synthetic routes for 2-(4-(4-fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine?

- Methodological Answer : A common approach involves coupling a 6-methylpyridine derivative with a fluorophenyl-substituted pyrazole. For example:

- Step 1 : Synthesize the pyrazole core via cyclocondensation of hydrazines with diketones or via palladium-catalyzed cross-coupling for fluorophenyl introduction .

- Step 2 : Couple the pyrazole to the pyridine ring using Suzuki-Miyaura cross-coupling, employing Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a THF/water solvent system .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol yields high-purity product (>99%) .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., pyrazole C-H at δ 7.8–8.2 ppm, pyridine methyl at δ 2.5 ppm) .

- X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves bond angles (e.g., C3—C4—C5—N6 torsion angle = 122.19°) and packing interactions. SHELXL refines structures with R-factor < 0.05 .

- HPLC : Purity validation using C18 columns (MeCN/H₂O mobile phase, UV detection at 254 nm) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric or conformational states?

- Methodological Answer :

- Tautomer Analysis : Compare experimental bond lengths (e.g., N1—C7 = 1.34 Å vs. C5—N1 = 1.32 Å) to DFT-calculated values. Pyrazole tautomers exhibit distinct C–N bond patterns .

- Conformational Flexibility : Use SHELX’s TLS parameterization to model thermal motion and identify preferred rotamers (e.g., fluorophenyl ring dihedral angle = 177.83° relative to pyrazole) .

Q. What strategies mitigate contradictory biological activity data in different assays?

- Methodological Answer :

- Purity Control : Ensure ≥99% purity via HPLC ; trace solvents (e.g., DMF) may inhibit enzyme activity.

- Assay Optimization : Test solubility in DMSO/PBS mixtures (e.g., 10% DMSO) to prevent aggregation.

- Metabolic Stability : Use liver microsome assays (e.g., human CYP3A4 incubation) to identify degradation products .

Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Compute Fukui indices (Gaussian 16, B3LYP/6-311+G(d,p)) to identify nucleophilic sites (e.g., pyridine C4 vs. pyrazole C5).

- Solvent Effects : Include PCM models for solvation (e.g., ε = 78.4 for water) to simulate reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.